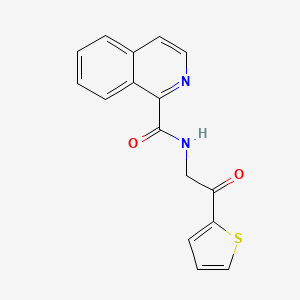![molecular formula C14H21ClN2O3S B7640799 N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride](/img/structure/B7640799.png)
N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride is a chemical compound with potential therapeutic applications. This compound belongs to the class of benzofuran sulfonamide derivatives and is commonly referred to as compound 21. The compound has been studied extensively for its potential therapeutic effects on various diseases.
Mechanism of Action
The exact mechanism of action of compound 21 is not fully understood. However, it has been suggested that the compound may act by inhibiting various signaling pathways involved in the development and progression of diseases. For example, in cancer cells, compound 21 has been shown to inhibit the activation of the PI3K/Akt pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
Compound 21 has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth and proliferation of cancer cells. The compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, compound 21 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using compound 21 in lab experiments is its specificity for certain signaling pathways. The compound has been shown to selectively inhibit the PI3K/Akt pathway, which is often dysregulated in cancer cells. However, one limitation of using compound 21 is its potential toxicity. In vitro studies have shown that the compound can induce cell death at high concentrations.
Future Directions
There are several future directions for the study of compound 21. One potential direction is the development of more potent and selective derivatives of the compound. Another direction is the investigation of the compound's potential effects on other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of the compound for its potential therapeutic applications.
In conclusion, N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride or compound 21 is a promising chemical compound with potential therapeutic applications. The compound has been extensively studied for its potential effects on various diseases, including cancer, diabetes, and cardiovascular diseases. Further studies are needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of compound 21 involves several steps. The initial step involves the reaction of 2-amino-4-chlorobenzoic acid with 3-aminomethylpentane-1,5-diamine. The resulting product is then subjected to a series of reactions involving the use of various reagents such as acetic anhydride, sulfuric acid, and sodium nitrite. The final product is obtained after purification using column chromatography.
Scientific Research Applications
Compound 21 has been extensively studied for its potential therapeutic applications. Several research studies have investigated the compound's potential effects on various diseases, including cancer, diabetes, and cardiovascular diseases. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties.
properties
IUPAC Name |
N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S.ClH/c1-3-14(4-2,10-15)16-20(17,18)13-9-11-7-5-6-8-12(11)19-13;/h5-9,16H,3-4,10,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVYHVYTJMZEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)NS(=O)(=O)C1=CC2=CC=CC=C2O1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-2-[2-(6-methylpyridin-3-yl)ethyl]-3-(2-pyrrol-1-ylethyl)guanidine;hydroiodide](/img/structure/B7640725.png)
![N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide](/img/structure/B7640727.png)

![2-[(2-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7640742.png)
![3-chloro-N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B7640750.png)
![N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]propane-1-sulfonamide;hydrochloride](/img/structure/B7640751.png)

![1-(6-Oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea](/img/structure/B7640767.png)
![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-sulfonamide](/img/structure/B7640772.png)
![4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7640780.png)
![N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride](/img/structure/B7640793.png)
![Methyl 2-[3-[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]pyrazol-1-yl]acetate](/img/structure/B7640797.png)
![5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7640807.png)
